5-Fluoro-1-benzofuran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-1-benzofuran-3-carboxylic acid is a compound that has not been directly studied in the provided papers. However, related compounds and methodologies can provide insights into its potential characteristics and applications. For instance, the study of 5:3 fluorotelomer carboxylic acid, a metabolite of 6:2 fluorotelomer alcohol, reveals the biopersistence potential of fluorinated carboxylic acids, which could be relevant to the environmental and health impacts of this compound . Additionally, the synthesis of 5-deoxy-5-fluoro-D-xylofuranose demonstrates the potential for creating fluorinated furanose compounds, which could be structurally related to this compound . Lastly, the development of a new fluorogenic reagent for carboxylic acids, AABD-SH, indicates the reactivity of carboxylic acids and their potential for derivatization and detection .

Synthesis Analysis

The synthesis of related fluorinated compounds involves exchange reactions and the use of fluorinating agents, as seen in the synthesis of 5-deoxy-5-fluoro-D-xylofuranose . This suggests that similar methodologies could be applied to synthesize this compound, potentially involving the introduction of a fluorine atom into a benzofuran precursor followed by carboxylation at the appropriate position.

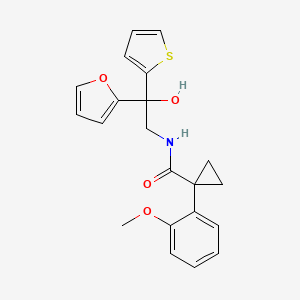

Molecular Structure Analysis

The molecular structure of this compound can be inferred to include a benzofuran ring system with a fluorine atom at the 5-position and a carboxylic acid group at the 3-position. NMR measurements, as used in the characterization of 5-deoxy-5-fluoro-D-xylofuranose, would be essential for confirming the structure and understanding the electronic environment of the molecule .

Chemical Reactions Analysis

Fluorinated carboxylic acids, such as the ones studied in the provided papers, can participate in various chemical reactions. The reactivity of the carboxylic acid group allows for derivatization, as demonstrated by the reaction with AABD-SH to form strongly fluorescing derivatives . This suggests that this compound could also be used in similar fluorogenic reactions for analytical purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be partially deduced from related compounds. The presence of the fluorine atom is likely to influence the acid's lipophilicity, boiling point, and stability. The biopersistence potential of fluorotelomer carboxylic acids indicates that this compound may also exhibit resistance to metabolic degradation and environmental breakdown . The fluorogenic properties of carboxylic acid derivatives also suggest potential applications in fluorescence-based detection methods .

Aplicaciones Científicas De Investigación

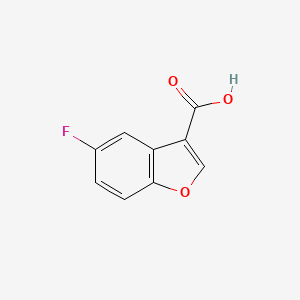

Synthesis and Chemical Properties

Synthesis of Benzofurans : 5-Fluoro-1-benzofuran-3-carboxylic acid derivatives have been utilized in synthesizing various benzofuran compounds. For instance, the synthesis of benzofuro[3,2-c]pyridine and its coordination reactions are significant in the field of organic chemistry and material science (Mojumdar, Šimon, & Krutošíková, 2009).

Fluorogenic Reagents for Carboxylic Acids : The compound has been used in developing fluorogenic reagents like 4-mercapto-7-methylthio-2,1,3-benzoxadiazole, enhancing the detection and analysis of carboxylic acids in various applications, including biological and chemical analyses (Uchiyama, Santa, & Imai, 2001).

Structural and Spectroscopic Analysis

Crystal Structure Studies : The structural and spectroscopic properties of benzofuran-carboxylic acids, including their derivatives, have been extensively studied. This includes analysis of their electronic and vibrational properties, molecular docking, and biological activity implications (Sagaama et al., 2020).

Hydrogen Bonding and pi-pi Interactions : The compound's role in facilitating hydrogen bonding and pi-pi interactions in crystal structures is significant in understanding the molecular arrangement and interactions in solid-state chemistry (Titi & Goldberg, 2009).

Medicinal Chemistry Applications

- Development of Therapeutic Agents : In medicinal chemistry, derivatives of this compound have been explored for their potential in developing new therapeutic agents. This includes the investigation of their structural activity relationships in various pharmaceutical contexts (Heinrich et al., 2004).

Material Science Applications

- Synthesis of Organic Electronics : The compound has also been applied in the synthesis of organic electronics and materials. This involves the development of compounds with specific electronic properties for use in electronic devices (Johnson et al., 1986).

Mecanismo De Acción

Target of Action

Benzofuran compounds, which include 5-fluoro-1-benzofuran-3-carboxylic acid, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s known that benzofuran compounds can interact with multiple receptors, which can be helpful in developing new useful derivatives . The presence of a fluorine atom in the compound may enhance its interaction with these targets, as fluorinated heterocycles are main components of many marketed drugs .

Biochemical Pathways

Benzofuran compounds are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that this compound may have similar effects.

Safety and Hazards

Direcciones Futuras

Benzofuran compounds, including 5-Fluoro-1-benzofuran-3-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs.

Propiedades

IUPAC Name |

5-fluoro-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGNGGBYKPBLCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2506998.png)

![N-(1-cyanocyclopentyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2506999.png)

![2-Chloro-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2507006.png)

![4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2507016.png)